molecular formula C10H9F3O B6257053 1-[5-methyl-2-(trifluoromethyl)phenyl]ethan-1-one CAS No. 1822657-03-3

1-[5-methyl-2-(trifluoromethyl)phenyl]ethan-1-one

Cat. No.: B6257053
CAS No.: 1822657-03-3
M. Wt: 202.17 g/mol
InChI Key: SBTYDCGXHHPSRW-UHFFFAOYSA-N
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Description

1-[5-methyl-2-(trifluoromethyl)phenyl]ethan-1-one is an organic compound characterized by the presence of a trifluoromethyl group and a methyl group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-methyl-2-(trifluoromethyl)phenyl]ethan-1-one typically involves the trifluoromethylation of a suitable precursor. One common method includes the reaction of 5-methyl-2-(trifluoromethyl)benzaldehyde with an appropriate reagent under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-[5-methyl-2-(trifluoromethyl)phenyl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[5-methyl-2-(trifluoromethyl)phenyl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of agrochemicals and materials with enhanced properties

Mechanism of Action

The mechanism of action of 1-[5-methyl-2-(trifluoromethyl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

  • 1-[3,5-bis(trifluoromethyl)phenyl]ethan-1-one
  • 1-[2-hydroxy-5-(trifluoromethyl)phenyl]ethan-1-one
  • 1-[3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one

Comparison: 1-[5-methyl-2-(trifluoromethyl)phenyl]ethan-1-one is unique due to the presence of both a methyl and a trifluoromethyl group on the phenyl ring. This combination can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds .

Properties

CAS No.

1822657-03-3

Molecular Formula

C10H9F3O

Molecular Weight

202.17 g/mol

IUPAC Name

1-[5-methyl-2-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C10H9F3O/c1-6-3-4-9(10(11,12)13)8(5-6)7(2)14/h3-5H,1-2H3

InChI Key

SBTYDCGXHHPSRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(F)(F)F)C(=O)C

Purity

95

Origin of Product

United States

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